molecular formula C11H11ClO2 B6590205 3-chloro-3-phenylcyclobutane-1-carboxylic acid CAS No. 23761-27-5

3-chloro-3-phenylcyclobutane-1-carboxylic acid

Cat. No.: B6590205
CAS No.: 23761-27-5
M. Wt: 210.65 g/mol
InChI Key: KPOOETPPUATYSZ-UHFFFAOYSA-N
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Description

3-Chloro-3-phenylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a chlorine atom and a phenyl group at the 3-position of the cyclobutane ring, along with a carboxylic acid substituent at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its unique steric and electronic properties, which influence reactivity and biological activity.

Properties

CAS No.

23761-27-5

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

3-chloro-3-phenylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11ClO2/c12-11(6-8(7-11)10(13)14)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)

InChI Key

KPOOETPPUATYSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)Cl)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

The most direct route to 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves treating 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid with concentrated hydrochloric acid (HCl) in toluene. This method, adapted from a reported procedure, proceeds via protonation of the hydroxyl group, forming an oxonium ion intermediate that undergoes nucleophilic substitution by chloride ions. The strained cyclobutane ring remains intact due to the reaction’s mild conditions (room temperature, 24 hours), avoiding ring-opening side reactions.

Key Steps :

  • Suspension Formation : The hydroxy precursor is suspended in toluene, and HCl is added dropwise, initiating a color change from off-white to yellow.

  • Stirring and Quenching : The mixture is stirred for 24 hours, followed by dilution with water to quench the reaction.

  • Extraction and Purification : The aqueous layer is extracted with methyl tert-butyl ether (MTBE), dried over sodium sulfate, and concentrated under reduced pressure.

Yield and Purity Considerations

This method yields approximately 61% of the target compound, though the crude product exhibits ~70% purity due to residual solvents and byproducts. Recrystallization or column chromatography is necessary to achieve higher purity, which may reduce the overall yield. The moderate efficiency of this route highlights the need for optimized workup protocols.

Table 1: Performance of Hydrochloric Acid-Mediated Chlorination

ParameterValue
Starting Material3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
Reaction Time24 hours
TemperatureRoom temperature
Yield61%
Purity (Crude)70%

Hydrolysis of Dichloromethyl Dioxolane Intermediate

Adapting the Route for Phenyl and Chloro Substituents

To synthesize this compound, the keto group in 3-oxo-1-cyclobutane-carboxylic acid must be replaced with phenyl and chloro groups. This could involve:

  • Friedel-Crafts Alkylation : Introducing the phenyl group via electrophilic aromatic substitution.

  • Chlorination : Treating the intermediate with PCl₅ or SOCl₂ to replace the keto oxygen with chlorine.

However, these steps introduce complexity, as Friedel-Crafts reactions require careful control to avoid over-alkylation, and chlorination may compete with ring-strain relief pathways.

Table 2: Performance of Dioxolane Hydrolysis (Patent Data)

ParameterValue
Starting Material1,3-Dichloroacetone
Reaction Time45–55 hours
Temperature100°C
Yield (3-Oxo Product)49.1–72.8%

Comparative Analysis of Methods

Efficiency and Scalability

  • Method 1 offers a shorter synthesis (24 hours vs. 55 hours) but requires pre-synthesized hydroxy precursor, which adds steps.

  • Method 2 is more scalable for industrial applications, as the patent reports yields up to 72.8% for similar compounds. However, adapting it for phenyl substitution remains untested.

Purity and Byproduct Management

  • Method 1’s crude product purity (70%) necessitates additional purification, increasing costs.

  • Method 2’s hydrolysis step generates minimal byproducts, but the dichloromethyl dioxolane intermediate may require distillation for optimal results .

Chemical Reactions Analysis

Types of Reactions

3-chloro-3-phenylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of 3-chloro-3-phenylcyclobutane-1-carboxylic acid as an antitubercular agent. In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, compounds related to phenylcyclobutane carboxamides demonstrated promising activity. Structure-activity relationship (SAR) studies indicated that modifications to the phenyl group could enhance efficacy against tuberculosis strains .

Inhibition of Lipoprotein-associated Phospholipase A2 (Lp-PLA2)

Research has also identified this compound as a potential inhibitor of Lp-PLA2, an enzyme implicated in atherosclerosis and neurodegeneration. The inhibition of this enzyme can lead to therapeutic strategies for cardiovascular diseases. The compound's structure allows for specific interactions with the enzyme's active site, making it a candidate for further development .

Synthesis of Polymer Precursors

In material science, this compound serves as a precursor for synthesizing various polymers. Its cyclobutane ring structure can be utilized in creating cross-linked networks, which are valuable in producing durable materials with specific mechanical properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Pharmaceutical IndustryAntitubercular agent against Mycobacterium tuberculosis
Cardiovascular ResearchInhibition of Lp-PLA2 for atherosclerosis treatment
Material SciencePrecursor for polymer synthesis

Case Studies

  • Antitubercular Activity Study :
    • A study conducted on a library of compounds revealed that derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis. The research focused on optimizing the phenyl substituent to improve bioactivity and reduce resistance mechanisms.
  • Enzyme Inhibition :
    • Research highlighted the compound's ability to inhibit Lp-PLA2 effectively. Detailed kinetic studies showed that modifications to the carboxylic acid moiety could enhance binding affinity, suggesting pathways for developing more potent inhibitors.

Mechanism of Action

The mechanism of action of 3-chloro-3-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl and chlorine groups can engage in hydrophobic and van der Waals interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, such as enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and physicochemical properties of 3-chloro-3-phenylcyclobutane-1-carboxylic acid and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Notable Properties References
This compound - 3-Cl, 3-Ph, 1-COOH C₁₁H₁₁ClO₂ 210.66 (calculated) N/A Hypothesized high steric hindrance; potential for hydrogen bonding via COOH group. N/A
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid - 1-Ph(3-Cl), 3-CH₃, 1-COOH C₁₂H₁₃ClO₂ 224.69 Powder Storage at RT; hazard warnings (H302, H315, etc.); methyl group enhances hydrophobicity.
trans-3-Chlorocyclobutanecarboxylic acid - trans-3-Cl, 1-COOH C₅H₇ClO₂ 134.56 N/A Simpler structure; similarity score 1.00 to target compound; likely lower steric effects.
3-Chlorocyclobutane-1,1-dicarboxylic acid - 3-Cl, 1,1-di-COOH C₆H₇ClO₄ 178.57 N/A Increased acidity (two COOH groups); similarity score 0.88; potential chelating agent.
1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid - 1-Ph(3-Cl), 3-OH, 1-COOH C₁₁H₁₁ClO₃ 226.66 N/A Hydroxyl group improves solubility; hydrogen-bonding capacity; reduced lipophilicity.
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid - 1-Ph(3-Cl,4-F), 3-OH, 1-COOH C₁₁H₁₀ClFO₃ 244.64 N/A Fluorine enhances metabolic stability; dual halogen substitution alters electronic properties.
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid - 1-COOH, 1-(3,3-F₂C₃H₄) C₈H₁₂F₂O₂ 178.18 N/A Difluoropropyl chain increases electronegativity; potential for fluorophilic interactions.

Key Findings and Analysis

Steric and Electronic Effects: The presence of a phenyl group in this compound introduces significant steric bulk compared to simpler analogues like trans-3-chlorocyclobutanecarboxylic acid . This steric hindrance may reduce reactivity in nucleophilic substitution reactions but enhance binding specificity in biological targets.

Solubility and Polarity :

  • Hydroxyl-substituted analogues (e.g., 1-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid) demonstrate increased polarity and water solubility compared to the chloro- and methyl-substituted compounds, making them more suitable for aqueous-phase reactions .
  • Methyl groups (e.g., in 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) enhance lipophilicity, which could favor membrane permeability in drug design .

Hazard Profiles: Compounds with methyl or chloro substituents (e.g., 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) carry warnings for acute toxicity (H302) and skin/eye irritation (H315/H319), necessitating careful handling .

Synthetic Utility :

  • Dicarboxylic acid derivatives (e.g., 3-chlorocyclobutane-1,1-dicarboxylic acid) offer dual reactivity sites for coordination chemistry or polymer synthesis .
  • Difluoropropyl chains (e.g., 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid) could serve as bioisosteres in medicinal chemistry, mimicking ester or amide functionalities while resisting enzymatic degradation .

Biological Activity

3-Chloro-3-phenylcyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClO2C_{11}H_{11}ClO_2. It features a cyclobutane ring substituted with a chlorine atom and a phenyl group, which contributes to its unique chemical properties and biological activities.

Research indicates that compounds related to this compound exhibit various biological activities, particularly in anti-mycobacterial applications. A study highlighted that derivatives of this compound were evaluated for their ability to inhibit Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). The mechanism appears to involve targeting the MmpL3 protein, which is essential for the bacteria's survival and resistance mechanisms .

Antimycobacterial Activity

In vitro studies have shown that this compound derivatives possess significant activity against M. tuberculosis . The structure–activity relationship (SAR) studies revealed that modifications to the cyclobutane structure could enhance or diminish antibacterial efficacy. For instance, certain substitutions improved physicochemical properties while maintaining activity levels .

Anticancer Potential

Preliminary investigations into cyclobutane derivatives, including this compound, suggest potential anticancer properties. In particular, some derivatives have shown promising results in inhibiting cancer cell proliferation in various assays .

Study 1: Antimycobacterial Screening

A high-throughput screening of approximately 100,000 compounds identified several chemotypes with anti-TB activity. Among these, compounds related to the phenylcyclobutane structure demonstrated moderate activity (e.g., one derivative showed an IC50 of 21 µM against M. tuberculosis ) .

Study 2: Anticancer Activity Assessment

In another study focused on cyclobutane derivatives, several compounds were tested against multiple cancer cell lines. Results indicated that some derivatives exhibited significant cytotoxicity, suggesting that structural modifications could lead to enhanced anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50/Activity LevelTarget/Mechanism
Antimycobacterial3-Chloro-3-phenyl derivative21 µMMmpL3 protein
AnticancerVarious cyclobutane derivativesVariesCancer cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-3-phenylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Cyclobutane derivatives are typically synthesized via [2+2] cycloaddition or ring-closing metathesis. For chlorinated analogs, halogenation of preformed cyclobutane rings using reagents like SOCl₂ or PCl₃ under anhydrous conditions is common. For example, 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9) is synthesized via Friedel-Crafts alkylation followed by carboxylation .
  • Key Variables : Temperature control (0–25°C) minimizes side reactions (e.g., ring-opening). Catalytic systems (e.g., Lewis acids like AlCl₃) enhance regioselectivity. Purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its structural analogs?

  • NMR : The cyclobutane ring protons appear as a multiplet in the δ 2.5–3.5 ppm range. The chlorine substituent causes deshielding of adjacent protons (δ 7.2–7.5 ppm for aromatic protons). Carboxylic acid protons (if present) resonate at δ 10–12 ppm .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~750 cm⁻¹ (C-Cl stretch).
  • MS : Molecular ion peaks at m/z 224.69 (matching molecular weight of analogs like 1-(3-chlorophenyl)-3-methylcyclobutane-1-carboxylic acid) with fragmentation patterns indicating loss of CO₂ (44 amu) .

Advanced Research Questions

Q. What strategies mitigate steric hindrance and regioselectivity challenges during functionalization of the cyclobutane ring?

  • Steric Mitigation : Use bulky directing groups (e.g., tert-butyl esters) to shield specific positions. For example, methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (CAS 1392803-31-4) employs ester protection to direct hydroxylation .
  • Regioselective Halogenation : Electrophilic aromatic substitution (EAS) with Cl₂/FeCl₃ targets the para position relative to the carboxylic acid group. Computational modeling (DFT) predicts electron density distribution to guide reagent selection .

Q. How do electronic effects of the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Impact : The chlorine atom withdraws electron density via induction, deactivating the aromatic ring toward electrophilic attack but enhancing oxidative stability. This effect is critical in Suzuki-Miyaura couplings, where the chloro group acts as a leaving group. For example, palladium-catalyzed coupling of 3-chlorophenyl derivatives with boronic acids proceeds efficiently at 80°C in THF/H₂O .
  • Contradictions : Some studies report reduced reactivity due to steric bulk, requiring higher catalyst loadings (5–10 mol% Pd) .

Q. What computational methods validate the stereochemical configuration of this compound?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict NMR chemical shifts. Compare experimental vs. calculated coupling constants (e.g., J values for cyclobutane protons) to confirm cis/trans isomerism .
  • Case Study : For 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS N/A), DFT accurately predicted dihedral angles within 2° of X-ray crystallography data .

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